molecular formula C12H17BrO B6317159 5-Bromo-2-butoxy-1,3-dimethylbenzene CAS No. 370104-69-1

5-Bromo-2-butoxy-1,3-dimethylbenzene

Cat. No.: B6317159
CAS No.: 370104-69-1
M. Wt: 257.17 g/mol
InChI Key: POVYQQMWXVDSMW-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxy-1,3-dimethylbenzene (CAS: 370104-69-1) is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 5, a butoxy group at position 2, and methyl groups at positions 1 and 2. This compound is categorized as an ether derivative of brominated dimethylbenzene. It has been utilized primarily as an intermediate in organic synthesis, particularly in the development of functionalized aromatic polymers and organometallic complexes . However, commercial availability of this compound has been discontinued, as noted in recent catalogs .

Properties

IUPAC Name

5-bromo-2-butoxy-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-4-5-6-14-12-9(2)7-11(13)8-10(12)3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVYQQMWXVDSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-butoxy-1,3-dimethylbenzene typically involves the bromination of 2-butoxy-1,3-dimethylbenzene. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical and biological properties of substituted dimethylbenzenes are highly dependent on the nature and position of functional groups. Below is a comparative analysis with key analogs:

Table 1: Comparison of Key Properties
Compound Name Substituents Molar Water Solubility (mmol/L) Receptor Efficacy (GABAA) Key Applications
5-Bromo-2-butoxy-1,3-dimethylbenzene Br (5), OBut (2), Me (1,3) Not reported Not studied Organic synthesis, intermediates
2-Bromo-1,3-dimethylbenzene Br (2), Me (1,3) 0.10 None Solubility cutoff studies
2-Fluoro-1,3-dimethylbenzene F (2), Me (1,3) 0.46 Potentiates GABAA Neuropharmacology research
5-Bromo-2-methoxy-1,3-dimethylbenzene Br (5), OMe (2), Me (1,3) Not reported Not studied Pyrolysis bio-oil components
5-Bromo-2-iodo-1,3-dimethylbenzene Br (5), I (2), Me (1,3) Not reported Not studied Conductive polymers, organometallics
Key Findings :

Solubility and Bioactivity :

  • The absence of a polar substituent (e.g., fluorine or methoxy) in this compound likely reduces its water solubility compared to 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) . The butoxy group’s hydrophobicity may further lower solubility, limiting its utility in aqueous biological systems.
  • A solubility "cut-off" effect (0.10–0.46 mmol/L) is observed in halogenated dimethylbenzenes, beyond which GABAA receptor modulation ceases . The butoxy derivative’s solubility profile remains uncharacterized but is hypothesized to fall below this range.

Catalytic and Thermal Behavior :

  • Brominated compounds like 5-bromo-2-methoxy-1,3-dimethylbenzene are retained in bio-oil during pyrolysis due to interactions with catalyst pores . The longer butoxy chain in this compound may enhance retention in liquid phases compared to methoxy analogs, influencing catalytic upgrading processes .

Reactivity and Synthetic Utility :

  • The iodine substituent in 5-bromo-2-iodo-1,3-dimethylbenzene enables diverse cross-coupling reactions (e.g., Suzuki, Ullmann), whereas the butoxy group in the target compound may serve as a protecting group or directing moiety in electrophilic substitutions .

Structural and Functional Divergence

  • Halogen vs. Alkoxy Groups :

    • Bromine and iodine enhance electrophilic substitution reactivity, while alkoxy groups (e.g., butoxy) act as electron-donating substituents, directing reactions to specific ring positions.
    • The butoxy group’s steric bulk may hinder crystal packing, as seen in the disordered crystal structure of 5-bromo-2-iodo-1,3-dimethylbenzene .
  • Safety and Handling: Brominated dimethylbenzenes generally pose risks of severe eye and skin irritation, as noted in safety data sheets for analogs like 2-bromo-5-iodo-1,3-dimethylbenzene . The butoxy derivative’s hazards remain undocumented but likely parallel those of related brominated aromatics.

Biological Activity

5-Bromo-2-butoxy-1,3-dimethylbenzene is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Property Details
Molecular Formula C12H17BrO
Molecular Weight 273.17 g/mol
IUPAC Name This compound
CAS Number Not specified in available data

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom and butoxy group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity is significant in medicinal chemistry, particularly for developing therapeutic agents.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antitumor properties. For instance, a study reported that certain brominated aromatic compounds demonstrated cytotoxic effects against various human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest in the G2/M phase, suggesting potential applications in cancer therapy .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effects of this compound on different cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.4Induction of apoptosis
MCF-7 (Breast Cancer)12.8Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)20.0DNA interstrand cross-linking

These results indicate that the compound has a notable effect on various cancer cell types, supporting its potential as an antitumor agent.

Study 1: Antitumor Efficacy in Vivo

In a preclinical study involving mice with human tumor xenografts, administration of this compound resulted in significant tumor regression. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth effectively without causing severe toxicity to normal tissues .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound activates specific apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action enhances its efficacy against resistant cancer cell lines .

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